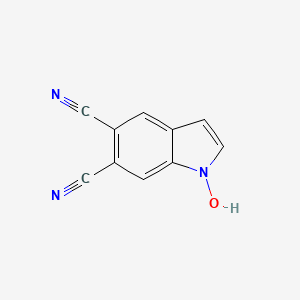![molecular formula C25H21Cl2N3O B11044628 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11044628.png)
4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a dichlorobenzyl group, and a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps One common method starts with the preparation of the benzimidazole core, which is then functionalized with the dichlorobenzyl group
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Functionalization with Dichlorobenzyl Group: The benzimidazole core is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the dichlorobenzyl group.
Introduction of Pyrrolidinone Ring: The final step involves the reaction of the intermediate with 4-methylphenylpyrrolidinone under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The dichlorobenzyl group enhances the compound’s binding affinity, while the pyrrolidinone ring may contribute to its overall stability and bioavailability.
類似化合物との比較
Similar Compounds
2-(2,4-dichlorobenzyl)-1H-benzimidazole: Shares the benzimidazole core and dichlorobenzyl group but lacks the pyrrolidinone ring.
1-(1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one: Similar structure but with a propenone group instead of the pyrrolidinone ring.
Uniqueness
4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one is unique due to the presence of the pyrrolidinone ring, which may enhance its chemical stability and biological activity compared to similar compounds.
特性
分子式 |
C25H21Cl2N3O |
|---|---|
分子量 |
450.4 g/mol |
IUPAC名 |
4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H21Cl2N3O/c1-16-6-10-20(11-7-16)29-15-18(12-24(29)31)25-28-22-4-2-3-5-23(22)30(25)14-17-8-9-19(26)13-21(17)27/h2-11,13,18H,12,14-15H2,1H3 |
InChIキー |
SJQBNXDFCJYUCM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044550.png)
![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11044553.png)

![(1Z)-N'-{[(6,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B11044565.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044583.png)
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)carbonyl]piperazine](/img/structure/B11044590.png)
![2-Thiophenecarboxamide, N-[2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl]-](/img/structure/B11044604.png)
![ethyl 1,2,3,5-tetramethyl-9-oxo-6,9-dihydro-1H-pyrrolo[2,3-f]quinoline-7-carboxylate](/img/structure/B11044613.png)
![2-bromo-N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11044615.png)
![6-(4-Bromophenyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044641.png)
![1-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11044646.png)
![N-(4-fluorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11044647.png)
![N-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide](/img/structure/B11044648.png)
